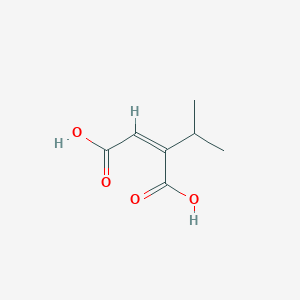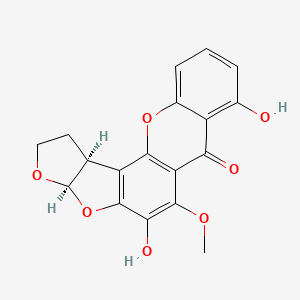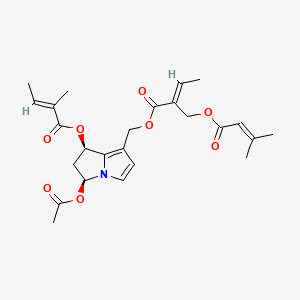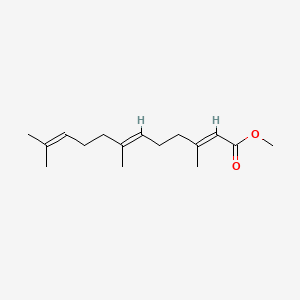
Methyl farnesoate
Descripción general
Descripción
Methyl farnesoate (MF) is identified as a juvenile hormone-like compound in crustacea, playing central roles in regulating development and reproduction (Liu et al., 1997). It is also present in the hemolymph of insects, serving as a biosynthetic precursor of circulating insect hormones (Teal et al., 2014).
Synthesis Analysis
The synthesis of MF in crustaceans occurs in the mandibular organs. Studies have shown variations in synthesis rates between individual prawns and highlighted the role of neuropeptides in regulating MF synthesis (Sagi, Homola, & Laufer, 1991). An efficient synthesis method for tritium-labelled methyl farnesoate has also been developed, facilitating further research (Ujváry & Prestwich, 1990).
Molecular Structure Analysis
Methyl farnesoate's chemical structure closely resembles that of insect juvenile hormone III, differing only by the absence of an epoxide group. This structural similarity underpins its functional resemblance in regulating physiological processes in crustaceans and insects (Homola & Chang, 1997).
Chemical Reactions and Properties
MF influences various physiological processes such as molting, reproduction, and morphogenesis in crustaceans. Its secretion is negatively regulated by eyestalk peptides in crustaceans, indicating its crucial role in endocrine regulation (Nagaraju, 2007).
Physical Properties Analysis
MF's quantification in crustacean hemolymph has been achieved using high-performance liquid chromatography, highlighting its presence and concentration in various crustacean species (Borst & Tsukimura, 1991).
Chemical Properties Analysis
Research has focused on understanding MF's roles in crustacean physiology, including its effect on ecdysteroid secretion and involvement in the reproductive cycle. It has been found to stimulate ecdysteroid secretion in crabs and influence reproductive behaviors in both male and female crustaceans (Tamone & Chang, 1993). Additionally, its production correlates with reproductive stages in lobsters (Tiu et al., 2012).
Aplicaciones Científicas De Investigación
Neurohormonal Regulation
Methyl farnesoate (MF) is identified as a juvenile hormone-like compound in crustaceans, playing a central role in development and reproduction. Studies on spider crabs revealed a neurohormone that regulates MF synthesis and has hyperglycemic activity, suggesting a dual role in metabolism and development in crustaceans (Liu, Laufer, Wang, & Hayes, 1997).
Role in Insect Hemolymph
MF has been identified in the hemolymph of various insect orders, implying its significance beyond crustaceans. It's the precursor of the insect hormone juvenile hormone III, indicating a broader role in insect development and physiology (Teal, Jones, Jones, Torto, Nyasembe, Borgemeister, Alborn, Kaplan, Boucias, & Lietze, 2014).
Analytical Technique Development
A new method combining matrix solid-phase dispersion with gas chromatography-mass spectrometry was developed to quantify MF in various arthropod species. This technique aids in understanding MF's role in arthropod physiology, crucial for conservation and endocrine disruption studies (Montes, Rodil, Neuparth, Santos, Cela, & Quintana, 2017).
Hormonal Control in Crustaceans
MF is produced by the mandibular organs in crustaceans and is regulated by neuropeptides from the X-organ-sinus gland complex. This hormonal control suggests a complex integration of somatic and gonadal growth processes in crustaceans (Wainwright, Webster, Wilkinson, Chung, & Rees, 1996).
Regulation of Molting and Reproduction
In freshwater crabs, MF injections significantly increased gonad development and accelerated molting, providing strong evidence of MF's involvement in these processes (Reddy, Nagaraju, & Reddy, 2004).
Hemolymph Quantification Technique
A method using high-performance liquid chromatography was developed for measuring MF in crustacean hemolymph. This technique is crucial for studying MF's physiological functions in various arthropods (Borst & Tsukimura, 1991).
Reproduction Regulation in Prawns
MF injections in prawns significantly increased gonad size, emphasizing its role in reproductive control in these species (Suraj, Nagaraju, & Reddy, 2003).
Hormonal Profiling in Crabs
The concentration of MF in the hemolymph of freshwater crabs varied with different ovarian developmental stages, indicating its role in ovarian growth and maturation (Ayanath & Raghavan, 2020).
Insecticidal Juvenile Hormone Analog Effects
Insecticidal juvenile hormone analogs, like methyl farnesoate, were found to alter sex ratios in the crustacean Daphnia magna, demonstrating its impact on crustacean reproduction and development (Olmstead & LeBlanc, 2003).
Potential as a Crustacean Hormone
MF's involvement in regulating molting, reproduction, osmoregulation, and behavior in crustaceans supports its role as a bona fide hormone in these species (Nagaraju, 2007).
Ecdysteroid Secretion Stimulation
MF was shown to stimulate ecdysteroid secretion in crab Y-organs, indicating its regulatory role in crustacean molting and development (Tamone & Chang, 1993).
Effects on Female Crayfish
MF administration to female crayfish showed no significant effect on reproduction but tended to accelerate molting, suggesting its complex role in crustacean physiology (Abdu, Barki, Karplus, Barel, Takáč, Yehezkel, Laufer, & Sagi, 2001).
Testicular Growth Stimulation
MF stimulated testicular growth in freshwater crabs, indicating its function as a male reproductive hormone in crustaceans (Kalavathy, Mamatha, & Reddy, 1999).
Receptor Assembly in Crustaceans
Research on the methyl farnesoate receptor (MfR) in branchiopod crustaceans revealed that its activation and assembly are influenced by MF, showing its importance in reproduction and development (Kakaley, Wang, & LeBlanc, 2017).
RNA Expression in Crabs
The expression of farnesoic acid O-methyl transferase, crucial for converting farnesoic acid into MF, was investigated in mud crabs, highlighting the importance of this pathway in crustacean metamorphosis and reproduction (Sunarti, Soejoedono, Mayasari, & Tahya, 2016).
Morphogenesis Regulation in Male Crabs
MF levels were linked to morphological and reproductive states in male spider crabs, suggesting its role in male crustacean reproduction and morphogenesis (Sagi, Homola, & Laufer, 1993).
Esterase Assay Methods
Methods for measuring MF esterase activity were developed, aiding in understanding MF metabolism in crustaceans (Homola & Chang, 1997).
Safety And Hazards
Direcciones Futuras
Future research might focus on understanding the synthetic metabolism tailored for sesquiterpenoid hormones in various species . Additionally, the potential role of MF as a juvenile hormone in arthropods has been a topic of long-standing debate . Further studies are needed to elucidate the molecular mechanisms by which the combinatorial effect of eyestalk hormones, neuromediators, and other factors coordinate to regulate ovarian maturation .
Propiedades
IUPAC Name |
methyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-13(2)8-6-9-14(3)10-7-11-15(4)12-16(17)18-5/h8,10,12H,6-7,9,11H2,1-5H3/b14-10+,15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKXNIPBVLQYAB-VDQVFBMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC(=O)OC)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C(=O)OC)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893654 | |
| Record name | Methyl farnesoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl farnesoate | |
CAS RN |
10485-70-8 | |
| Record name | Methyl farnesoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl farnesoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



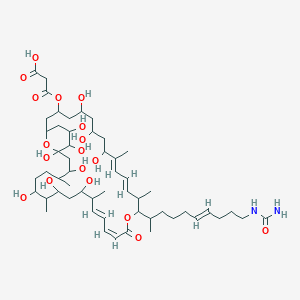
![(1R,10S,13Z,22S,23S,26R,27S,32S,35E,44R,45R)-50,53-bis(9H-pyrido[3,4-b]indol-1-yl)-2,25-dioxa-8,19,30,41-tetrazadecacyclo[24.20.2.23,8.210,22.232,44.119,23.141,45.01,30.09,23.031,45]hexapentaconta-13,35,50,53-tetraene-4,10,27,32-tetrol](/img/structure/B1238641.png)
![5-[(Z)-2-bromovinyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1238643.png)
![2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid](/img/structure/B1238644.png)
![4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate](/img/structure/B1238645.png)
![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone](/img/structure/B1238646.png)
![(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1238647.png)
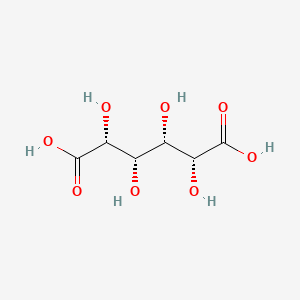
![1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1238651.png)
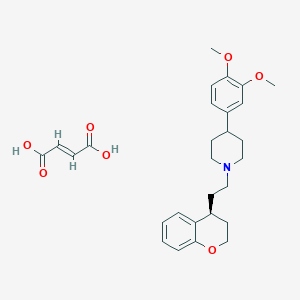
![Methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl]benzoate](/img/structure/B1238660.png)
